N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through sulfonation of thiophene followed by amination. The next step involves the introduction of the 4-fluorophenyl group through a Friedel-Crafts acylation reaction. Finally, the morpholine moiety is introduced via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
- N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
- N-[2-(4-nitrophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
Uniqueness
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S2/c17-14-5-3-13(4-6-14)15(19-7-9-22-10-8-19)12-18-24(20,21)16-2-1-11-23-16/h1-6,11,15,18H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWRVUWZIFBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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